octahydropyrrolo[1,2-a]azocin-5(1H)-one
Overview
Description
Octahydropyrrolo[1,2-a]azocin-5(1H)-one is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound’s properties and characteristics can vary greatly depending on its specific structure and the presence of any functional groups1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of octahydropyrrolo[1,2-a]azocin-5(1H)-one. However, a related compound, octahydropyrrolo[3,4-c]pyrroles, has been synthesized and studied for its potential as a selective orexin-2 antagonist2.Molecular Structure Analysis
The molecular structure of a compound can provide valuable insights into its properties and potential applications. However, specific information on the molecular structure of octahydropyrrolo[1,2-a]azocin-5(1H)-one is not readily available1.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving octahydropyrrolo[1,2-a]azocin-5(1H)-one. However, understanding the chemical reactions of a compound can provide insights into its stability, reactivity, and potential uses3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide valuable insights into its stability, reactivity, and potential applications. However, specific information on the physical and chemical properties of octahydropyrrolo[1,2-a]azocin-5(1H)-one is not readily available1.Scientific Research Applications
Synthesis Methods
- A study by Likhosherstov et al. (1993) explored a new route for synthesizing octahydropyrrolo[1,2-a]pyrazine, a structural fragment of several drugs, via hydrogenation processes (Likhosherstov, Peresada, & Skoldinov, 1993).
Chemical Properties and Reactions
- Gagan (1964) discussed the properties and typical reactions of eight-membered rings containing nitrogen, like azocine, which is a π-electron analogue of cyclo-octatetraene and can be considered in relation to octahydropyrrolo[1,2-a]azocin-5(1H)-one (Gagan, 1964).
Medicinal Chemistry
- A study by Asano et al. (2013) discussed the design and synthesis of octahydropyrrolo[1,2-a]pyrazine derivatives as inhibitors of apoptosis proteins (IAP), highlighting their potential use in cancer therapy (Asano et al., 2013).
- Carotti et al. (2006) investigated ester derivatives of annulated tetrahydroazocines, including octahydropyrrolo[1,2-a]azocin-5(1H)-one derivatives, for their potential as selective acetylcholinesterase inhibitors (Carotti et al., 2006).
Biological and Pharmacological Activities
- Letavic et al. (2015) described the preclinical characterization of octahydropyrrolo[3,4-c]pyrroles as potent and selective orexin-2 antagonists, leading to a clinical candidate for treating primary insomnia (Letavic et al., 2015).
Chemical Applications
- Liu et al. (2016) established an Ag(I)-catalyzed atroposelective desymmetrization process for synthesizing octahydropyrrolo[3,4-c]pyrrole derivatives, showing significant potential in chemical synthesis (Liu, Tao, Cong, & Wang, 2016).
Safety And Hazards
Understanding the safety and hazards associated with a compound is crucial for its safe handling and use. However, specific safety data for octahydropyrrolo[1,2-a]azocin-5(1H)-one is not readily available5.
Future Directions
The future directions for research on octahydropyrrolo[1,2-a]azocin-5(1H)-one are not clear due to the limited information available. However, the compound could potentially be of interest in various fields, including medicinal chemistry, given the interest in related compounds67.
Please note that this analysis is based on the limited information available and may not be comprehensive. Further research and studies would be needed to provide a more detailed understanding of octahydropyrrolo[1,2-a]azocin-5(1H)-one.
properties
IUPAC Name |
2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-10-7-3-1-2-5-9-6-4-8-11(9)10/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVKJQJIRKLOIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CCCN2C(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578236 | |
Record name | Octahydropyrrolo[1,2-a]azocin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
octahydropyrrolo[1,2-a]azocin-5(1H)-one | |
CAS RN |
111633-59-1 | |
Record name | Octahydropyrrolo[1,2-a]azocin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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